molecular formula C27H24F3NO4 B12302122 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid

Cat. No.: B12302122
M. Wt: 483.5 g/mol
InChI Key: XQOPXKFCQGSQMW-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid typically involves the protection of amino acids using fluorenylmethyloxycarbonyl (Fmoc) groups. One common method includes the reaction of the corresponding protected amino acid with sodium azide (NaN3) using isobutoxycarbonyl chloride (IBC-Cl) or acid chloride methods . The resulting product is isolated as a crystalline solid, which is stable at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide (NaN3), isobutoxycarbonyl chloride (IBC-Cl), and various oxidizing and reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is used in several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino acid during synthesis, preventing unwanted reactions. Upon deprotection, the compound can interact with other molecules, facilitating reactions such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and stability. This makes it particularly valuable in peptide synthesis and other applications where precise control over chemical reactions is required.

Properties

Molecular Formula

C27H24F3NO4

Molecular Weight

483.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[3-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C27H24F3NO4/c28-27(29,30)18-9-5-7-17(15-18)8-6-14-24(25(32)33)31-26(34)35-16-23-21-12-3-1-10-19(21)20-11-2-4-13-22(20)23/h1-5,7,9-13,15,23-24H,6,8,14,16H2,(H,31,34)(H,32,33)

InChI Key

XQOPXKFCQGSQMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC(=CC=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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